2-Methyl-N-phenylbenzenesulfonamide

Beschreibung

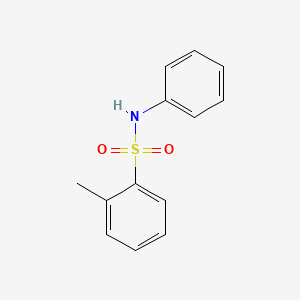

2-Methyl-N-phenylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a methyl group at the 2-position and a sulfonamide group linked to a phenyl moiety. Sulfonamides are renowned for their broad pharmacological applications, including antibacterial, antifungal, and enzyme inhibitory activities . The methyl group at the 2-position likely enhances steric hindrance and modulates electronic effects, influencing reactivity and biological interactions.

Eigenschaften

CAS-Nummer |

56776-55-7 |

|---|---|

Molekularformel |

C13H13NO2S |

Molekulargewicht |

247.31 g/mol |

IUPAC-Name |

2-methyl-N-phenylbenzenesulfonamide |

InChI |

InChI=1S/C13H13NO2S/c1-11-7-5-6-10-13(11)17(15,16)14-12-8-3-2-4-9-12/h2-10,14H,1H3 |

InChI-Schlüssel |

KLWUWNHLZITTHU-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1S(=O)(=O)NC2=CC=CC=C2 |

Kanonische SMILES |

CC1=CC=CC=C1S(=O)(=O)NC2=CC=CC=C2 |

Andere CAS-Nummern |

56776-55-7 |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Methyl-N-phenylbenzenesulfonamide is significant in medicinal chemistry due to its potential as a pharmacophore. Its derivatives have been studied for their biological activities, including:

- Antimicrobial Activity : Studies have indicated that sulfonamide derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics .

- Anti-inflammatory Properties : Research suggests that compounds similar to this compound may possess anti-inflammatory effects, which could be beneficial in treating conditions like arthritis .

Material Science

In material science, the compound is utilized in the synthesis of various materials, including:

- Polymeric Materials : The sulfonamide group can enhance the thermal stability and mechanical properties of polymers. It has been used in creating polymer composites that exhibit improved performance characteristics .

- Catalysis : this compound can serve as a ligand in metal complexes for catalytic applications. These complexes are useful in various organic transformations, including oxidation and reduction reactions.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The compound demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as an antibiotic agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Case Study 2: Polymer Development

In a research project focused on enhancing polymer properties, this compound was incorporated into polystyrene matrices. The resulting composites exhibited improved tensile strength and thermal stability compared to pure polystyrene.

| Property | Pure Polystyrene | Composite with Sulfonamide |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Stability (°C) | 200 | 230 |

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Functional Comparison

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-Methyl-N-phenylbenzenesulfonamide, and how can purity be optimized?

- Methodology : A common approach involves reacting benzenesulfonyl chloride derivatives with substituted anilines under basic conditions. For example, adjust the pH to 8–9 using sodium carbonate to facilitate the nucleophilic substitution of the sulfonyl chloride group with the amine . Purification typically involves recrystallization from methanol or ethanol to achieve >95% purity, as demonstrated in similar sulfonamide syntheses .

- Critical Parameters : Monitor reaction pH and stoichiometry to avoid byproducts like unreacted sulfonic acid or amine residues.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Spectroscopy :

- NMR : Use H and C NMR to confirm the sulfonamide linkage (e.g., SO-NHR peaks at δ 2.8–3.5 ppm) and substituent positions .

- IR : Identify characteristic S=O stretching vibrations near 1350–1150 cm .

Advanced Research Questions

Q. How can this compound be evaluated for enzyme inhibition, such as dihydropteroate synthase (DHPS)?

- Experimental Design :

In Vitro Assays : Use recombinant DHPS in a spectrophotometric assay to monitor substrate (p-aminobenzoic acid) conversion, with/without the compound .

Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities at the DHPS active site, leveraging crystallographic data from related sulfonamides .

- Data Analysis : Calculate IC values and compare with known inhibitors (e.g., sulfadiazine). Validate results with kinetic studies (Lineweaver-Burk plots) .

Q. How should researchers address discrepancies in crystallographic data during structure refinement?

- Validation Tools : Use checkCIF/PLATON to identify outliers in bond lengths, angles, or displacement parameters .

- Refinement Strategies :

- Apply anisotropic displacement parameters for non-H atoms.

- Test for twinning or disorder using SHELXL’s TWIN/BASF commands .

Q. What experimental approaches are effective in studying polymorphism or solvatomorphism in sulfonamides?

- Techniques :

- Thermal Analysis : Differential scanning calorimetry (DSC) to detect polymorphic transitions (e.g., endothermic peaks at distinct temperatures) .

- Powder XRD : Compare diffraction patterns of recrystallized samples from different solvents (e.g., methanol vs. acetonitrile) .

Q. How can structure-activity relationships (SAR) be investigated for sulfonamide derivatives?

- Synthetic Modifications : Introduce substituents (e.g., halogens, methyl groups) at the phenyl or methyl positions to alter electronic/steric effects .

- Biological Testing : Correlate substituent patterns with activity metrics (e.g., IC, MIC) using regression models. Cross-validate with computational studies (e.g., Hammett plots) .

Data Contradiction and Reproducibility

Q. How to resolve conflicting biological activity data across studies?

- Troubleshooting Steps :

Verify compound purity via HPLC (>95%) and elemental analysis.

Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability .

Replicate experiments with independent synthetic batches to confirm trends .

Methodological Best Practices

Q. What are the key considerations for scaling up sulfonamide synthesis while maintaining yield?

- Process Optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.